molecular formula C15H17N5O3 B6524104 1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide CAS No. 440332-12-7

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide

Cat. No. B6524104
CAS RN: 440332-12-7
M. Wt: 315.33 g/mol
InChI Key: LEOHZBJKSYWRJS-UHFFFAOYSA-N
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Description

1-(2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide, also known as 1-BOC-PIP, is a synthetic organic compound that has been used in a variety of scientific research applications. It has a wide range of potential uses due to its unique chemical structure and properties. In

Scientific Research Applications

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and DNA binding. It has been used to study the inhibition of acetylcholinesterase, an enzyme involved in the transmission of nerve signals, and to investigate the binding of transcription factors to DNA. It has also been used to study the binding of proteins to other proteins, such as the binding of the human epidermal growth factor receptor to its ligand.

Mechanism of Action

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide is thought to act as an inhibitor of acetylcholinesterase and other enzymes by forming a covalent bond with the active site of the enzyme. It is thought to bind to the active site of the enzyme and form a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from functioning normally and thus inhibits its activity.
Biochemical and Physiological Effects
1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In studies of acetylcholinesterase inhibition, 1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide has been shown to reduce acetylcholine hydrolysis and increase acetylcholine levels in the brain. It has also been shown to reduce the activity of other enzymes, such as the protease enzyme trypsin. In addition, it has been shown to have an effect on the expression of certain genes, such as the gene encoding for the human epidermal growth factor receptor.

Advantages and Limitations for Lab Experiments

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is soluble in organic solvents, making it suitable for a variety of applications. It is also relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that 1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound and may have potential toxic effects. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide has potential applications in a variety of fields, such as drug development, enzyme inhibition studies, and protein-protein interaction studies. It could also be used to study the effects of different compounds on gene expression. Additionally, it could be used to study the binding of transcription factors to DNA or the binding of proteins to other proteins. It could also be used to study the inhibition of other enzymes, such as proteases. Finally, it could be used to investigate the effects of different compounds on physiological processes, such as the transmission of nerve signals.

Synthesis Methods

1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide can be synthesized using a variety of methods, including the condensation of piperidine-4-carboxylic acid with 1-bromo-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl chloride. This reaction yields a white solid that is soluble in organic solvents and has a melting point of 120-122°C. The compound can also be synthesized from the reaction of piperidine-4-carboxylic acid with 1-bromo-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl bromide, which yields the same white solid.

properties

IUPAC Name

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c16-14(22)10-5-7-19(8-6-10)13(21)9-20-15(23)11-3-1-2-4-12(11)17-18-20/h1-4,10H,5-9H2,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOHZBJKSYWRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)piperidine-4-carboxamide

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